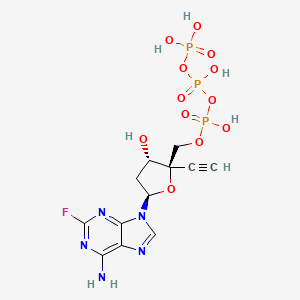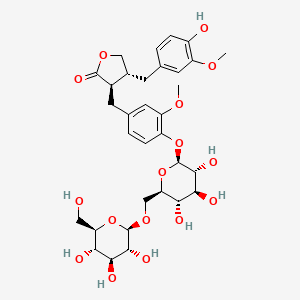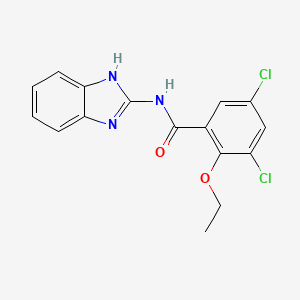
2'-Deoxy-4'-Ethynyl-2-Fluoroadenosine 5'-(Tetrahydrogen Triphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Ethynyl-2-fluoro-2’-deoxyadenosine triphosphate (EFdA-TP) is a highly potent nucleoside reverse transcriptase inhibitor. It is primarily investigated for its efficacy in treating and preventing human immunodeficiency virus (HIV) infections. EFdA-TP works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EFdA-TP involves multiple steps, starting from the precursor 4’-ethynyl-2-fluoro-2’-deoxyadenosine. The compound is phosphorylated to form the triphosphate derivative. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of EFdA-TP follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using high-performance liquid chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
EFdA-TP undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted under specific conditions.
Phosphorylation: The addition of phosphate groups to form the triphosphate derivative.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride and catalysts such as imidazole. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yield .
Major Products
The major product formed from these reactions is the triphosphate derivative, EFdA-TP, which is the active form used in antiviral therapies .
Scientific Research Applications
EFdA-TP has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication, particularly in HIV research.
Medicine: Explored as a potential therapeutic agent for HIV treatment and prevention.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mechanism of Action
EFdA-TP exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It acts as a competitive substrate for deoxyadenosine triphosphate, leading to chain termination during DNA synthesis. This inhibition prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Similar Compounds
- Tenofovir disoproxil fumarate
- Emtricitabine
- Lamivudine
Uniqueness
EFdA-TP is unique due to its high potency and ability to inhibit reverse transcriptase through multiple pathways. Unlike other nucleoside reverse transcriptase inhibitors, EFdA-TP can act as both an immediate and delayed chain terminator, making it highly effective against drug-resistant strains of HIV .
Properties
CAS No. |
950913-56-1 |
|---|---|
Molecular Formula |
C12H15FN5O12P3 |
Molecular Weight |
533.19 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H15FN5O12P3/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22)/t6-,7+,12+/m0/s1 |
InChI Key |
BUMPFXRZUYYODO-QRPMWFLTSA-N |
Isomeric SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)

![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11937147.png)



![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)



